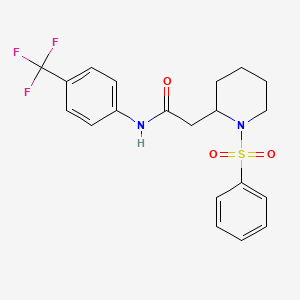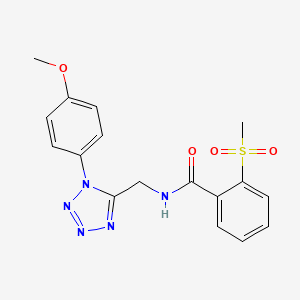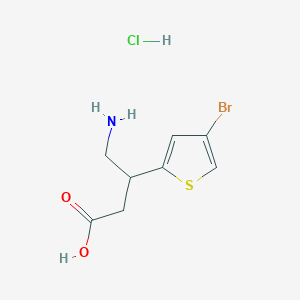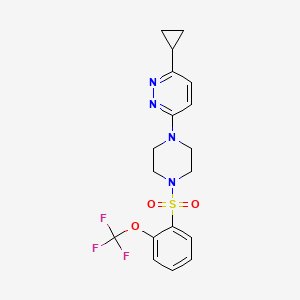
3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine” is a chemical compound. It has been found in the crystal structure of the hepatitis C virus NS5B RNA-dependent RNA polymerase genotype 1a .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction as done in a study involving a similar compound . The resolution of the structure was reported to be 2.14 Å .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar in structure to 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine, have been synthesized and screened for their antimicrobial activity. These compounds show effectiveness against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Similarly, other novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties, demonstrating high activities against different bacteria (Azab, Youssef, & El-Bordany, 2013).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines, related to the chemical structure , have been synthesized and evaluated as potential anti-diabetic medications. These compounds exhibit strong Dipeptidyl peptidase-4 (DPP-4) inhibition potential, making them suitable for development as anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Activity
Novel compounds incorporating structures similar to this compound have shown reasonable or moderate anticancer activity against various human cancer cell lines (Sławiński et al., 2015). Additionally, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties, exhibiting activity comparable to reference drugs like celecoxib (Abbas et al., 2016).
In Silico Analysis for Drug Development
Studies involving the synthesis and analysis of similar compounds have also included in silico and in vitro evaluations for various pharmaceutical properties. These include antioxidant activities, cytotoxicity assessments, and molecular docking studies, which are crucial in the early stages of drug development (Bindu, Vijayalakshmi, & Manikandan, 2019).
作用機序
Target of Action
The primary target of the compound 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is the hepatitis C virus non-structural protein 5B (NS5B) . NS5B is an RNA-dependent RNA polymerase that plays a crucial role in the replication of the hepatitis C virus .
Mode of Action
The compound binds to the NS5B protein, inhibiting its function . The binding of the compound to NS5B is believed to interfere with the protein’s ability to catalyze the synthesis of the viral RNA, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of NS5B disrupts the viral replication process. This disruption affects the biochemical pathway of viral RNA synthesis, leading to a decrease in the production of new virus particles .
Result of Action
The result of the compound’s action is a reduction in the replication of the hepatitis C virus. By inhibiting the function of the NS5B protein, the compound prevents the synthesis of new viral RNA, thereby reducing the production of new virus particles .
特性
IUPAC Name |
3-cyclopropyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-15-3-1-2-4-16(15)29(26,27)25-11-9-24(10-12-25)17-8-7-14(22-23-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZJWNTHXSOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)

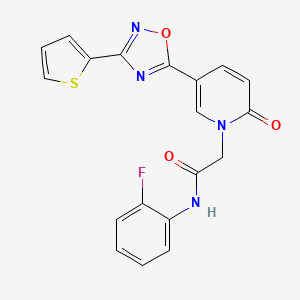
![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)
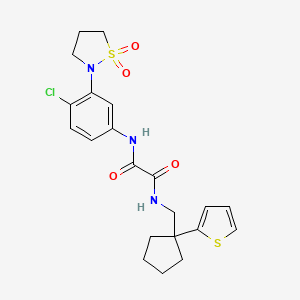
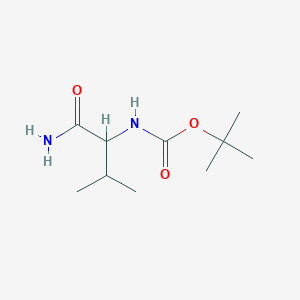
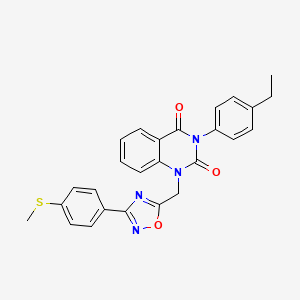
![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)
